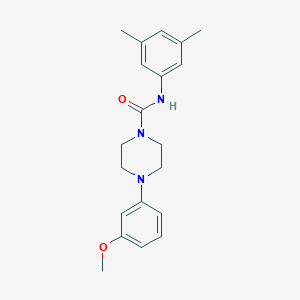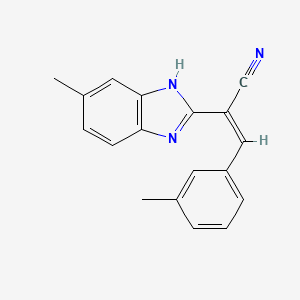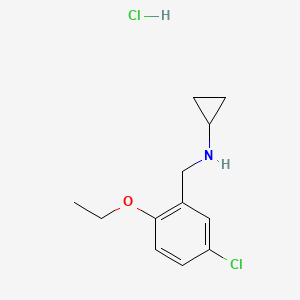![molecular formula C15H15N3OS B5489249 N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine](/img/structure/B5489249.png)
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a dye, a drug, and a diagnostic tool. In
作用機序
The mechanism of action of N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride is complex and varies depending on the application. In Alzheimer's disease, methylene blue binds to amyloid plaques in the brain, preventing their formation and reducing their toxicity. In cancer cells, methylene blue has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial function. In infectious diseases, methylene blue acts as an antimalarial agent by inhibiting the electron transport chain in the parasite's mitochondria.
Biochemical and Physiological Effects
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has several biochemical and physiological effects, including the inhibition of mitochondrial function, the generation of reactive oxygen species, and the reduction of oxidative stress. These effects can have both positive and negative consequences, depending on the application. For example, in cancer cells, the induction of apoptosis can be a desirable effect, while in healthy cells, it can be detrimental.
実験室実験の利点と制限
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its potential to interfere with other experimental procedures and its variable effects depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride, including the development of more selective and potent derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in cellular signaling pathways. Additionally, the use of N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders is an area of active research.
合成法
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride can be synthesized through a variety of methods, including the reaction of N-methyl-1-(3-thienylmethyl)-5-(4-pyridyl)isoxazol-3-amine with hydrochloric acid. The reaction produces a blue-green solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has a wide range of scientific research applications, including in the fields of neuroscience, cancer research, and infectious diseases. In neuroscience, methylene blue has been used as a diagnostic tool for Alzheimer's disease, as it can bind to amyloid plaques in the brain. In cancer research, methylene blue has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, methylene blue has been used as an antimalarial agent and as a potential treatment for sepsis.
特性
IUPAC Name |
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18(9-12-4-7-20-11-12)10-14-8-15(17-19-14)13-2-5-16-6-3-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUOOWIOBQVJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]morpholine](/img/structure/B5489182.png)
![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5489221.png)
![3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489227.png)
![N-cyclopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5489229.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5489232.png)
![(4aS*,8aR*)-6-(3-methyl-2-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489239.png)

![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5489263.png)